2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro-
Description
The compound 2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- (hereafter referred to as the target compound) is a derivative of the imidazo[4,5-b]pyridin-2-one scaffold, a bicyclic heterocycle comprising fused imidazole and pyridine rings. The tert-butyl (1,1-dimethylethyl) substituent at the N1 position distinguishes it from simpler analogues. This bulky alkyl group likely enhances metabolic stability and modulates solubility, making it relevant in medicinal chemistry and drug design .
Properties
IUPAC Name |
1-tert-butyl-3H-imidazo[4,5-b]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-10(2,3)13-7-5-4-6-11-8(7)12-9(13)14/h4-6H,1-3H3,(H,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPYNNJSISFEUJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(NC1=O)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101164519 | |
| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1380487-27-3 | |
| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1380487-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101164519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2H-Imidazo[4,5-b]pyridin-2-one, 1-(1,1-dimethylethyl)-1,3-dihydro- is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on a review of recent literature.
- Molecular Formula : C₆H₅N₃O
- Molecular Weight : 135.1234 g/mol
- CAS Registry Number : 16328-62-4
Synthesis
The synthesis of 2H-Imidazo[4,5-b]pyridin-2-one derivatives typically involves cyclization reactions and can be achieved through various methodologies. One efficient approach utilizes the cyclization of substituted pyridines with appropriate acylating agents or alkylating agents to yield the desired imidazo derivatives .
Anticancer Activity
Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as Src family kinase (SFK) inhibitors. For instance, compounds derived from this scaffold have shown effectiveness against glioblastoma multiforme (GBM) cell lines such as U87 and T98G. One specific derivative exhibited submicromolar inhibition of SFKs, which are critical in GBM pathogenesis .
Antimicrobial Properties
Imidazo[4,5-b]pyridine derivatives have also demonstrated significant antibacterial activity. A study reported the synthesis of various derivatives that were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
Other Biological Activities
The imidazo[4,5-b]pyridine core is associated with a range of biological activities including:
- Antiviral : Potential activity against various viral infections.
- Anti-inflammatory : Compounds have shown promise in reducing inflammation.
- Analgesic : Some derivatives exhibit pain-relieving properties.
Case Study 1: Src Kinase Inhibition
In a study focused on GBM treatment, the compound 1s derived from imidazo[4,5-b]pyridin-2-one was identified as a potent SFK inhibitor. It was found to significantly reduce cell viability in multiple GBM cell lines and exhibited favorable pharmacokinetic properties suitable for CNS drug development .
Case Study 2: Antimicrobial Testing
A series of synthesized imidazo derivatives were evaluated for their antibacterial efficacy. The results indicated that certain compounds displayed activity against resistant strains of bacteria, suggesting their potential as new antimicrobial agents .
Data Table: Summary of Biological Activities
| Activity Type | Compound Tested | IC50 (µM) | Target/Organism |
|---|---|---|---|
| Src Kinase Inhibition | Compound 1s | <0.5 | Glioblastoma Cell Lines |
| Antibacterial Activity | Various Derivatives | 1 - 10 | Gram-positive and Gram-negative Bacteria |
| Anti-inflammatory | Selected Derivatives | TBD | Inflammatory Models |
Scientific Research Applications
Cancer Therapeutics
Research has identified imidazo[4,5-b]pyridin-2-one derivatives as promising candidates for cancer treatment. A notable patent (WO2007125330A1) describes their use as cancer therapeutic agents. The mechanism involves the inhibition of specific kinases that are pivotal in cancer cell proliferation and survival.
Antimicrobial Activity
Studies have reported that compounds within this class exhibit antimicrobial properties. For instance, derivatives of imidazo[4,5-b]pyridin-2-one have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibiotics.
Neurological Disorders
Recent investigations suggest that imidazo[4,5-b]pyridin-2-one derivatives may have neuroprotective effects. They are being studied for their ability to modulate neurotransmitter systems and potentially treat conditions like Alzheimer's disease and Parkinson's disease.
Enzyme Inhibition
These compounds are being explored as enzyme inhibitors in several biochemical pathways. For example, they can inhibit phosphodiesterases (PDEs), which play crucial roles in cellular signaling and regulation.
Antiviral Properties
Emerging research indicates that certain imidazo[4,5-b]pyridin-2-one derivatives exhibit antiviral activity against viruses such as HIV and Hepatitis C. This is attributed to their ability to interfere with viral replication mechanisms.
Case Study 1: Cancer Treatment
A study published in a peer-reviewed journal demonstrated that a specific imidazo[4,5-b]pyridin-2-one derivative significantly reduced tumor growth in xenograft models of breast cancer. The compound inhibited the target kinase activity by over 70%, showcasing its potential as a lead compound for further development.
Case Study 2: Antimicrobial Efficacy
In vitro studies highlighted the efficacy of a novel imidazo[4,5-b]pyridin-2-one derivative against Methicillin-resistant Staphylococcus aureus (MRSA). The compound displayed a minimum inhibitory concentration (MIC) lower than that of standard antibiotics currently in use.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Cancer Therapeutics | Kinase inhibition | Reduced tumor growth by 70% |
| Antimicrobial Activity | MRSA treatment | MIC lower than standard antibiotics |
| Neurological Disorders | Neuroprotection | Modulation of neurotransmitter systems |
| Enzyme Inhibition | PDE inhibition | Significant reduction in cellular signaling |
| Antiviral Properties | HIV and Hepatitis C | Interference with viral replication |
Chemical Reactions Analysis
Table 1: Key Synthetic Approaches
For the tert-butyl variant, N-alkylation of the imidazo[4,5-b]pyridin-2-one core with tert-butyl halides under basic conditions (e.g., NaH in anhydrous ACN) is a plausible pathway .
Reactivity at the Imidazole Core
The tert-butyl group confers steric hindrance, directing reactivity toward electrophilic substitution at the pyridine ring’s 5- and 7-positions.
Electrophilic Aromatic Substitution (EAS)
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups predominantly at the 5-position due to steric and electronic effects .
-
Halogenation : N-Bromosuccinimide (NBS) in DMF selectively brominates the pyridine ring at 40°C .
Cross-Coupling Reactions
-
Buchwald–Hartwig Amination :
Transformations Involving the Lactam Moiety
The 2-keto group participates in nucleophilic additions and ring-opening reactions :
Reduction
-
NaBH<sub>4</sub> in MeOH reduces the lactam to a dihydroimidazole, though the tert-butyl group remains intact .
Hydrolysis
-
Acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions cleave the lactam, yielding 3-amino-4-(tert-butyl)pyridine derivatives .
Stability and Handling
-
Thermal Stability : Decomposes above 250°C (TGA data from ).
-
Solubility : Poor in H<sub>2</sub>O; soluble in DMSO, DMF, or CHCl<sub>3</sub> .
Mechanistic Insights
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Diversity and Structural Features
The imidazo[4,5-b]pyridin-2-one core allows for functionalization at multiple positions (N1, N3, C5, C6, C7), enabling tailored physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Functional Comparison of Selected Analogues
Physicochemical Properties
- Planarity and Crystallography : The fused-ring system in 3-benzyl-6-bromo derivatives is nearly planar (max deviation: 0.006 Å), while the acetyl group in 1-acetyl-6-bromo forms a dihedral angle of 2.7° with the core, influencing packing via N–H⋯N and C–H⋯O bonds .
- Solubility : Bulky substituents (e.g., tert-butyl, diphenyl) reduce aqueous solubility but improve lipid membrane permeability.
Q & A
Basic Research Questions
Q. What are established synthetic routes for 2H-Imidazo[4,5-b]pyridin-2-one derivatives?
- Methodology :
- Ring-closing reactions : Start with 2,3-diaminopyridine under reflux in nitric acid/acetic anhydride (HNO₃/Ac₂O) to form the core structure. Yields (~44.6%) can be improved by optimizing reaction time and stoichiometry .
- Macrocyclization : Incorporate macrocyclic linkers (e.g., methyl-substituted alkyl chains) to enhance metabolic stability. Use sodium methylate in methanol for cyclization, with reaction times up to 5 days for optimal yields .
- Characterization : Confirm structure via ¹H/¹³C NMR, IR, and mass spectrometry (MS). For example, acetylated derivatives are validated by carbonyl peaks at ~1700 cm⁻¹ in IR .
Q. What biological targets are associated with this scaffold?
- PKCθ inhibition : The compound acts as a hinge binder in macrocyclic PKCθ inhibitors, critical for autoimmune disease research. In vitro assays (e.g., ERK-mediated adiponectin suppression in 3T3-L1 adipocytes) validate target engagement .
- p38 MAP kinase inhibition : Derivatives like 3-(butan-2-yl)-6-(2,4-difluoroanilino)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one show TNF-α suppression in human whole blood assays, indicating anti-inflammatory potential .
Q. How are structural modifications analyzed for bioactivity?
- Substituent screening : Test aromatic/heteroaromatic groups (e.g., fluorophenyl, methyl) at positions 3 and 6. Use isoform selectivity assays (e.g., PKCθ vs. PKCα/β) to prioritize candidates .
- Metabolic stability : Compare half-life (t½) in microsomal assays. Methyl substitutions on macrocyclic linkers improve stability by reducing oxidative metabolism .
Advanced Research Questions
Q. How can potency and selectivity be optimized in kinase inhibitors?
- Linker length optimization : Shorter macrocyclic linkers (e.g., C3-C5 chains) enhance PKCθ binding by reducing conformational flexibility. Molecular dynamics simulations guide ideal linker lengths .
- Electron-withdrawing groups : Introduce fluorine or cyano groups at position 6 to strengthen hydrogen bonding with kinase hinge regions, improving IC₅₀ values by 10-100x .
Q. What strategies resolve contradictions in substituent effects on anticancer activity?
- Case study : In thiazolo[4,5-b]pyridin-2-one analogs, C6 phenylazo substitution increased cytotoxicity 3-fold (e.g., 82% inhibition of MDA-MB-231 cells at 100 µM), while N3-cyanoethyl groups showed weaker activity. This highlights position-dependent effects, requiring systematic SAR studies .
- Mitigation : Use combinatorial libraries to decouple steric/electronic effects. Prioritize C6 substitutions for oncology applications .
Q. How do computational methods aid in analog design?
- DFT studies : Calculate HOMO-LUMO gaps and electrostatic potentials to predict reactivity. For example, electron-deficient imidazo[4,5-b]pyridines show stronger interactions with kinase ATP-binding pockets .
- Docking simulations : Model interactions with PKCθ (PDB: 3TKH) to prioritize substituents with optimal π-π stacking (e.g., difluoroaniline at position 6) .
Q. What methods assess metabolic stability in lead compounds?
- In vitro assays : Incubate compounds with liver microsomes (human/rat) and measure clearance rates. Methyl-substituted macrocycles exhibit t½ > 4 hours vs. <1 hour for linear analogs .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) at position 1 to enhance oral bioavailability. Validate via plasma stability assays .
Data Contradiction Analysis
Q. Why do similar substituents yield divergent bioactivities?
- Example : In PKCθ inhibitors, para-fluorophenyl groups improve potency (IC₅₀ = 5 nM) compared to meta-substituted analogs (IC₅₀ = 50 nM). X-ray crystallography reveals para-F aligns better with hydrophobic pockets in the kinase active site .
- Resolution : Combine X-ray co-crystallography with free-energy perturbation (FEP) calculations to quantify substituent contributions .
Q. Why do some analogs fail in vivo despite strong in vitro activity?
- Case study : A lead compound with IC₅₀ = 2 nM in PKCθ assays showed poor oral bioavailability due to efflux by P-glycoprotein. Solution: Introduce tert-butyl groups to block efflux transporter binding .
- Mitigation : Use Caco-2 permeability assays and P-gp inhibition screens early in lead optimization .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
